1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione
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Overview
Description
1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones It is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2-chlorophenylacetic ester with dihydrofuran-2(3H)-ketone (gamma-butyrolactone) as the main raw materials . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Shares a similar chlorophenyl group but differs in the core structure and functional groups.
2-(2-Chlorophenyl)-1-Iodooctane: Another compound with a chlorophenyl group, but with different substituents and applications.
Uniqueness
1-(2-Chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
51027-20-4 |
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Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-11(2)9(15)13-10(16)14(11)8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H,13,15,16) |
InChI Key |
XRPCKMUYFDYJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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